molecular formula C14H18F3N5O B10931262 4-(1-ethyl-1H-pyrazol-4-yl)-N-(3-methoxypropyl)-6-(trifluoromethyl)pyrimidin-2-amine

4-(1-ethyl-1H-pyrazol-4-yl)-N-(3-methoxypropyl)-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B10931262
M. Wt: 329.32 g/mol
InChI Key: AWCNDKAIEYSMBV-UHFFFAOYSA-N
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Description

N-[4-(1-ETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-(3-METHOXYPROPYL)AMINE is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring, a trifluoromethyl group, and a pyrimidine ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1-ETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-(3-METHOXYPROPYL)AMINE typically involves multi-step organic synthesis. One common route includes:

    Formation of the Pyrazole Ring: Starting with ethyl hydrazine and an appropriate diketone, the pyrazole ring is formed through a cyclization reaction.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.

    Construction of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting the pyrazole intermediate with a suitable nitrile and an amine under acidic or basic conditions.

    Final Coupling: The final step involves coupling the pyrimidine intermediate with 3-methoxypropylamine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the pyrimidine ring, potentially yielding dihydropyrimidine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrazole and pyrimidine derivatives, which can exhibit different biological activities and chemical properties.

Scientific Research Applications

N-[4-(1-ETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-(3-METHOXYPROPYL)AMINE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Biological Studies: The compound is used in studies to understand its effects on various biological pathways and its potential as a lead compound for drug development.

    Chemical Biology: Researchers use this compound to probe the mechanisms of action of similar molecules and to develop new chemical probes.

    Industrial Applications: Its derivatives are explored for use in agrochemicals and materials science due to their stability and reactivity.

Mechanism of Action

The mechanism by which N-[4-(1-ETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-(3-METHOXYPROPYL)AMINE exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and metabolic stability, while the pyrazole and pyrimidine rings facilitate interactions with biological macromolecules. These interactions can modulate various signaling pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(1-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-(3-METHOXYPROPYL)AMINE
  • N-[4-(1-ETHYL-1H-PYRAZOL-4-YL)-6-(METHYL)-2-PYRIMIDINYL]-N-(3-METHOXYPROPYL)AMINE

Uniqueness

N-[4-(1-ETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-(3-METHOXYPROPYL)AMINE is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for developing new drugs with improved pharmacokinetic profiles.

Properties

Molecular Formula

C14H18F3N5O

Molecular Weight

329.32 g/mol

IUPAC Name

4-(1-ethylpyrazol-4-yl)-N-(3-methoxypropyl)-6-(trifluoromethyl)pyrimidin-2-amine

InChI

InChI=1S/C14H18F3N5O/c1-3-22-9-10(8-19-22)11-7-12(14(15,16)17)21-13(20-11)18-5-4-6-23-2/h7-9H,3-6H2,1-2H3,(H,18,20,21)

InChI Key

AWCNDKAIEYSMBV-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)C2=CC(=NC(=N2)NCCCOC)C(F)(F)F

Origin of Product

United States

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